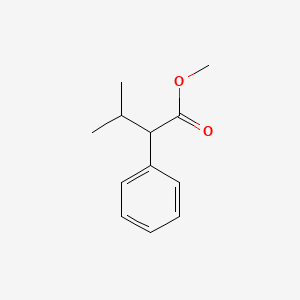

Methyl 3-methyl-2-phenylbutanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-methyl-2-phenylbutanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O2/c1-9(2)11(12(13)14-3)10-7-5-4-6-8-10/h4-9,11H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHOGKBHFZYAOSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C1=CC=CC=C1)C(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70874336 | |

| Record name | BENZENEACETIC ACID, ?-(1-METHYLETHYL)-, METHYL E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72615-27-1 | |

| Record name | BENZENEACETIC ACID, ?-(1-METHYLETHYL)-, METHYL E | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70874336 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-methyl-2-phenylbutanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Methyl 3 Methyl 2 Phenylbutanoate and Analogues

Classical Synthetic Routes

Classical synthetic methodologies remain fundamental in the preparation of methyl 3-methyl-2-phenylbutanoate and related esters. These established routes, including esterification, nucleophilic substitution, and condensation reactions, provide reliable and well-understood pathways to the target compounds.

Esterification Reactions

Esterification is a cornerstone of organic synthesis and a primary method for producing this compound. This reaction typically involves the condensation of a carboxylic acid with an alcohol in the presence of an acid catalyst.

The direct esterification of 3-methyl-2-phenylbutanoic acid with methanol (B129727) is a common approach. cymitquimica.com The presence of the carboxylic acid group in the parent molecule allows it to readily undergo esterification. cymitquimica.com This reaction is often catalyzed by strong mineral acids like sulfuric acid, although these traditional catalysts can lead to issues with corrosion and waste generation. researchinschools.org The general mechanism involves protonation of the carbonyl oxygen of the carboxylic acid, followed by nucleophilic attack by the alcohol, and subsequent elimination of water to form the ester.

For instance, the synthesis of analogous esters, such as methyl 2-phenylbutanoate, can be achieved through the hydrolysis of the corresponding nitrile to the carboxylic acid, followed by esterification. This two-step process highlights the versatility of esterification in multi-step synthetic sequences.

Nucleophilic Substitution Approaches

Nucleophilic substitution reactions provide an alternative and effective route to this compound and its analogues. solubilityofthings.com These methods often involve the reaction of a nucleophile, such as a carboxylate, with an appropriate electrophile.

One common strategy involves the conversion of the carboxylic acid, 3-methyl-2-phenylbutanoic acid, into a more reactive derivative, such as an acyl halide or an acid anhydride. This activated intermediate is then reacted with methanol to yield the desired ester. This approach can often proceed under milder conditions and with higher yields compared to direct esterification.

In a related context, the synthesis of similar compounds, such as methyl 2-[nitro(phenyl)methyl]-4-oxo-4-phenylbutanoate, can involve nucleophilic substitution where a nitro group participates in the reaction, showcasing the adaptability of this methodology. evitachem.com Furthermore, the synthesis of methyl 2-fluoro-2-phenylbutanoate has been accomplished via a nucleophilic fluorine substitution reaction on methyl 2-bromo-2-phenylbutanoate, demonstrating the utility of substitution reactions in introducing a variety of functional groups. rsc.org

Condensation Reactions in Analogous Systems

Condensation reactions, particularly those involving enolates, are powerful tools for carbon-carbon bond formation and can be applied to the synthesis of precursors for α-aryl esters. The aldol (B89426) condensation, for example, involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then be dehydrated to an α,β-unsaturated system. scirp.org

While not a direct route to this compound, these reactions are crucial for creating the carbon skeleton of analogous compounds. For example, the synthesis of α-aryl-α,β-unsaturated esters has been developed using an aldol-type condensation of methyl phenylacetate (B1230308) with paraformaldehyde. scirp.org Similarly, the reaction of α-aryl ketones with lithium methyl acetate (B1210297) can produce β-hydroxy esters, which are valuable intermediates. cdnsciencepub.com These condensation strategies are instrumental in building the molecular framework that can be further modified to yield the target ester.

Modern Synthetic Strategies

The field of organic synthesis is continually evolving, with a focus on developing more efficient, selective, and environmentally benign methodologies. Modern strategies for the synthesis of this compound and its analogues include the use of advanced catalytic systems and multicomponent reactions.

Catalytic Methods, Including Ionic Liquid Catalysis

Modern catalytic methods offer significant advantages over classical approaches, including milder reaction conditions, higher selectivity, and the potential for catalyst recycling. In the context of esterification, a variety of catalysts have been explored to improve the synthesis of esters like this compound.

Ionic liquids (ILs) have emerged as promising "green" catalysts and solvents for esterification reactions. bohrium.comscientific.netajast.net These salts, which are liquid at or near room temperature, possess unique properties such as low vapor pressure, high thermal stability, and tunable acidity. ajast.net Brønsted acidic ionic liquids, in particular, have been shown to be effective catalysts for esterification, often demonstrating higher activity and selectivity than traditional mineral acids. researchinschools.orgbohrium.com For example, an ionic liquid derived from imidazole (B134444) and sulfuric acid has been reported as an efficient catalyst for the synthesis of ethyl acetate. bohrium.com The use of ionic liquids can also simplify product separation, as the ester often forms a separate phase from the IL, allowing for easy decantation and reuse of the catalyst. researchinschools.orgajast.net

Beyond ionic liquids, palladium-catalyzed reactions have been developed for the α-arylation of esters, providing a direct route to α-aryl esters from aryl halides and ester enolates. acs.orgorganic-chemistry.org These methods are highly tolerant of various functional groups and can be performed at room temperature. acs.org

Table 1: Comparison of Catalytic Systems for Esterification

| Catalyst Type | Example | Advantages | Disadvantages |

| Mineral Acid | Sulfuric Acid | Low cost | Corrosive, generates waste |

| Ionic Liquid | Imidazole-based | Recyclable, high activity, low corrosion bohrium.com | Higher initial cost |

| Palladium Complex | Pd(dba)₂/P(t-Bu)₃ | High yields, room temperature, functional group tolerance acs.org | Catalyst cost, potential for metal contamination |

Multicomponent Reactions in Related Compound Synthesis

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a complex product. nih.govrug.nl This approach offers significant advantages in terms of atom economy, step economy, and the rapid generation of molecular diversity. While a specific MCR for the direct synthesis of this compound is not prominently reported, MCRs are widely used to synthesize structurally related compounds and heterocyclic systems. researchgate.nethud.ac.uk

For example, the Biginelli and Hantzsch reactions are classic MCRs used to produce dihydropyrimidines and dihydropyridines, respectively. rug.nl More contemporary MCRs, often catalyzed by transition metals or employing isocyanides, have expanded the scope of accessible molecular architectures. rug.nl The development of MCRs to generate libraries of substituted pyrrole (B145914) derivatives highlights the power of this approach in medicinal chemistry and materials science. researchgate.net The principles of MCRs could potentially be applied to develop novel and efficient syntheses of α-aryl esters and their derivatives.

Green Chemistry Principles in this compound Synthesis

The synthesis of α-aryl esters, including this compound, is progressively moving away from classical methods that often involve hazardous reagents and generate significant waste. The adoption of green chemistry principles focuses on maximizing atom economy, utilizing renewable resources, employing safer solvents, and designing energy-efficient processes. Key advancements in this area include the use of biocatalysts and recyclable solid acid catalysts.

Biocatalysis in Ester Synthesis:

Enzymatic catalysis, or biocatalysis, represents a cornerstone of green chemistry for ester synthesis due to its high selectivity, mild reaction conditions, and reduced environmental impact. nih.govnih.gov Lipases, in particular, are widely used for esterification and transesterification reactions. For instance, immobilized lipases such as Novozym 435 from Candida antarctica have demonstrated high efficiency in synthesizing various phenethyl esters. nih.gov This enzymatic approach allows for high conversion rates under gentle temperature conditions and the potential for enzyme reuse over multiple cycles, which significantly enhances process sustainability. nih.gov

The application of lipases can be extended to the synthesis of chiral compounds through kinetic resolution. For example, lipase-catalyzed esterification can resolve racemic mixtures of 2-arylpropanoic acids, which are structurally related to the parent acid of this compound. researchgate.net Similarly, lipases from Rhizopus oryzae and Pseudomonas cepacia have been used for the stereoselective hydrolysis or esterification of related acid derivatives, enabling the isolation of specific enantiomers that are crucial as pharmaceutical intermediates. unimi.it These biocatalytic methods offer a powerful green alternative for producing enantiomerically pure forms of complex esters and their precursors.

Solid Acid Catalysis:

A significant green advancement in esterification is the replacement of corrosive and difficult-to-remove homogeneous acid catalysts, like sulfuric acid, with recyclable solid acid catalysts. nii.ac.jp Zeolites and functionalized silica (B1680970) are prominent examples that offer high catalytic activity for the acylation of aromatic compounds and can be easily recovered and reused, minimizing waste and simplifying product purification. rsc.org For example, the acylation of anisole (B1667542) with 2-phenylbutanoic acid derivatives has been successfully carried out with high regioselectivity using zeolite catalysts. rsc.org

More innovative solid catalysts include magnetic nanoparticles functionalized with acidic groups. nih.govrsc.org These catalysts combine the benefits of high surface area and catalytic activity with the major advantage of being easily separable from the reaction mixture using an external magnet. nih.gov Studies on the esterification of palmitic acid have shown that magnetic nanoparticles coated with poly(ionic liquid)s can achieve high conversion rates (up to 94%) and can be reused for multiple cycles with minimal loss of activity. rsc.org This technology presents a promising green route for the synthesis of esters like this compound, offering a cleaner process that avoids the production of aqueous waste. researchgate.net

Innovative and Solvent-Free Approaches:

Reducing or eliminating the use of volatile organic solvents is another key principle of green chemistry. Mechanochemistry, using techniques like ball milling, allows for reactions to be conducted in a solvent-free or low-solvent environment. An eco-friendly method for the oxidation of α-diazoesters to α-ketoesters, which are precursors to other esters, has been developed using ball milling conditions. rsc.org This approach is noted for being mild, efficient, and chemoselective. rsc.org Furthermore, direct dehydrative condensation of carboxylic acids and alcohols can be performed under solvent-free conditions, representing an ideal method for ester synthesis with high atom economy. nii.ac.jp

The following table summarizes various green synthetic methodologies applicable to the synthesis of this compound and its analogues, highlighting the catalyst, reaction type, and key green advantages.

Interactive Table: Green Synthetic Approaches for α-Aryl Esters

| Catalyst Type | Catalyst Example | Reaction Type | Substrates | Key Green Advantage | Reference |

| Biocatalyst | Novozym 435 (Immobilized Lipase) | Esterification | Phenethyl alcohol and an acyl donor | High conversion, mild conditions, enzyme reusability. | nih.gov |

| Biocatalyst | Lipase (B570770) from Pseudomonas cepacia | Enantioselective Esterification | Racemic 3-benzothio-2-methylpropanoic acid | High enantioselectivity, production of chiral intermediates. | unimi.it |

| Solid Acid | Zeolite | Acylation | Anisole and 2-phenylbutanoic acid derivatives | High regioselectivity, recyclable catalyst, reduced corrosion. | rsc.org |

| Solid Acid | Magnetic Nanoparticles (Fe₃O₄@SiO₂-P([VLIM]PW)) | Esterification | Palmitic acid and methanol | High yield, easy magnetic separation, excellent reusability. | nih.govrsc.org |

| Mechanochemistry | Copper Iodide (in ball mill) | Oxidation | Methyl 2-diazo-2-phenylacetate | Solvent-free, mild and efficient, high chemoselectivity. | rsc.org |

Stereochemical Aspects and Asymmetric Synthesis of Methyl 3 Methyl 2 Phenylbutanoate

Enantiomer and Diastereomer Isolation and Characterization

The isolation and characterization of the enantiomers of Methyl 3-methyl-2-phenylbutanoate typically involve the resolution of its precursor, 3-methyl-2-phenylbutanoic acid. The separated acid enantiomers are then esterified to yield the corresponding pure methyl ester enantiomers.

Characterization of the racemic methyl ester has been reported. A synthesis starting from phenylacetic acid and 2-iodopropane (B156323) yielded (±)-Methyl 3-methyl-2-phenylbutanoate as a colorless oil. arkat-usa.org The 1H NMR spectrum in CDCl3 for this racemic methyl ester showed characteristic signals at δ 0.71 (d, J = 6.6, 3H), 1.04 (d, J = 6.6, 3H), 2.34 (m, 1H), 3.15 (d, J = 7.2, 1H), 3.62 (s, 3H), and 7.20-7.35 (m, 5H). arkat-usa.org

The absolute configuration of the precursor acid was previously assigned as (R)-(+) and (S)-(-). gla.ac.uk The enantiomeric purity of the acid is often determined by converting the enantiomers into diastereomeric amides using a chiral derivatizing agent. For instance, reacting racemic 3-methyl-2-phenylbutanoic acid with a chiral coumarin-based amine, (S)-4-(3-aminopiperidin-1-yl)coumarin (5-CDA), allows for the determination of enantiomeric purity by 1H NMR. semanticscholar.org The resulting diastereomeric amides exhibit distinct chemical shifts, particularly for the methyl protons of the isopropyl group, allowing for quantification of the enantiomeric excess. semanticscholar.org

Table 1: 1H NMR Data for Diastereomeric Amide of (R/S)-3-Methyl-2-phenylbutanoic acid with Chiral Derivatizing Agent 5-CDA semanticscholar.org

| Signal | Chemical Shift (δ ppm) Diastereomer 1 | Chemical Shift (δ ppm) Diastereomer 2 | Δδ (ppm) |

|---|---|---|---|

| Isopropyl CH3 | 1.013 | 1.095 | 0.082 |

| Coumarin 3-H | 5.147 | 5.155 | 0.008 |

*Data obtained for the diastereomeric amides formed with (S)-4-(3-aminopiperidin-1-yl)coumarin (5-CDA).

Chiral Resolution Techniques

Chiral resolution is a primary method for obtaining enantiomerically pure this compound, which involves separating the enantiomers of the precursor carboxylic acid.

A classical and widely used method for resolving racemic carboxylic acids is the formation of diastereomeric salts with a chiral amine. tcichemicals.com The racemic 3-methyl-2-phenylbutanoic acid is reacted with a single enantiomer of a chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. mdpi.com After separation, the desired acid enantiomer is liberated from the salt by treatment with a strong acid and then esterified to produce the enantiopure methyl ester.

A specific protocol for the resolution of (±)-3-methyl-2-phenylbutanoic acid involves the use of (S)-α-methylbenzylamine. arkat-usa.org This technique is broadly applicable to related 2-aryl and 3-aryl alkanoic acids, with a variety of chiral amines being effective resolving agents. acs.orgresearchgate.netresearchgate.net

Table 2: Examples of Chiral Amines Used in the Resolution of Arylalkanoic Acids

| Racemic Acid | Chiral Amine (Resolving Agent) | Outcome | Reference |

|---|---|---|---|

| 2-Hydroxy-4-phenylbutanoic acid | (S)-3-Methyl-2-phenylbutylamine | Yields (R)-acid, 99% ee | researchgate.net |

| 3-Hydroxy-4-phenylbutanoic acid | (-)-2-Amino-1,2-diphenylethanol | Preferentially affords (R)-acid salt | nih.gov |

| 3-Phenylbutanoic acid | Pseudomonas cepacia lipase (B570770) (hydrolysis of ester) | Yields (S)-acid, 98% ee | almacgroup.com |

Enzymatic kinetic resolution (EKR) offers a highly selective method for separating enantiomers under mild conditions. almacgroup.com This technique typically employs lipases to selectively catalyze the hydrolysis of one enantiomer of a racemic ester or the esterification of one enantiomer of a racemic acid. viamedica.pl

For substrates like this compound, where the stereocenter is at the α-position to the carboxyl group, lipases such as Candida antarctica lipase B (CALB) are often employed. viamedica.plnih.govd-nb.info However, the efficiency and enantioselectivity of the resolution are highly dependent on the structure of the substrate. While CALB is widely used, its performance can be poor for the kinetic resolution of acids where the chirality resides in the carboxylic acid portion, though mutant versions of the enzyme have been developed to overcome this limitation. nih.gov

Studies on related structures show that steric hindrance significantly impacts reactivity. For example, the enzymatic hydrolysis of (±)-ethyl 3-phenylpentanoate proved much more difficult than that of (±)-ethyl 3-phenylbutanoate, with many lipases showing no activity for the more sterically hindered substrate. almacgroup.com Similarly, the ester of the more sterically demanding alcohol, 3-methyl-2-phenylbutan-1-ol, was found to be resistant to enzymatic hydrolysis by several lipases. researchgate.net These findings suggest that the enzymatic resolution of this compound could be challenging due to the bulky isopropyl group adjacent to the stereocenter.

Table 3: Lipase-Catalyzed Kinetic Resolution of Related 3-Aryl Alkanoic Acid Esters almacgroup.com

| Substrate | Biocatalyst (Lipase) | Conversion (%) | Enantiomeric Excess (ee %) of Acid | Enantiomeric Ratio (E) |

|---|---|---|---|---|

| (±)-Ethyl 3-phenylbutanoate | Pseudomonas fluorescens | 50 | 98 | >200 |

| (±)-Ethyl 3-phenylbutanoate | Alcaligenes spp. | 50 | 96 | >200 |

| (±)-Ethyl 3-phenylpentanoate | Candida antarctica lipase B (immob.) | 49 | 49 | 25 |

Asymmetric Synthetic Pathways

Asymmetric synthesis provides a direct route to a single enantiomer of a target molecule, avoiding the need for resolution.

Asymmetric hydrogenation of a suitable unsaturated precursor is a powerful strategy for establishing the chiral center in this compound. This would involve the synthesis of an achiral precursor, such as Methyl 3-methyl-2-phenyl-2-butenoate, followed by hydrogenation using a chiral transition metal catalyst.

Catalysts based on rhodium, ruthenium, and iridium complexed with chiral phosphine (B1218219) ligands are widely used for the asymmetric hydrogenation of various unsaturated substrates. uni-muenchen.deorgsyn.orgthalesnano.com For instance, ruthenium-BINAP complexes are highly effective for the hydrogenation of β-keto esters, orgsyn.org while iridium-based catalysts have been used for the hydrogenation of trisubstituted alkenes like ethyl 3-phenylbutenoate, affording the product with up to 80% ee. uni-muenchen.de Palladium-catalyzed asymmetric hydrogenation has also been shown to be effective for α,α-difluoro-β-arylbutanoic esters, achieving high yields and enantioselectivities up to 97:3 er. dicp.ac.cn This general approach allows for the direct formation of the desired enantiomer by selecting the appropriate catalyst and reaction conditions.

An alternative asymmetric strategy involves the enantioselective reduction of a prochiral precursor. For the synthesis of this compound, a logical precursor is Methyl 3-methyl-2-oxobutanoate. However, a more common approach involves building the chiral center using a chiral auxiliary.

The use of chiral auxiliaries, such as Evans oxazolidinones, is a well-established and reliable method for controlling stereochemistry during C-C bond formation. wikipedia.orgsigmaaldrich.com In this approach, a simple achiral starting material like phenylacetic acid is first acylated onto a chiral auxiliary. arkat-usa.org The resulting N-acyloxazolidinone can then be deprotonated to form a chiral enolate, which undergoes diastereoselective alkylation with an alkyl halide (e.g., 2-iodopropane). arkat-usa.org The stereochemistry of the alkylation is directed by the chiral auxiliary. After the desired stereocenter is set, the auxiliary is cleaved under mild conditions (e.g., hydrolysis or alcoholysis) to yield the enantiomerically enriched carboxylic acid or ester. wikipedia.org This method was successfully used to synthesize all four isomers of β-methylphenylalanine, starting from S-(+)-3-phenylbutyric acid and a D-phenylalanine-derived oxazolidinone auxiliary. renyi.hu

Reactivity and Mechanistic Studies of Methyl 3 Methyl 2 Phenylbutanoate

Ester Group Transformations

The ester functional group is a primary site of reactivity in methyl 3-methyl-2-phenylbutanoate, undergoing transformations such as hydrolysis, transesterification, and nucleophilic acyl substitution.

Hydrolysis Mechanisms

Ester hydrolysis is the cleavage of an ester bond by water, a reaction that can be catalyzed by either acid or base. lumenlearning.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid catalyst, such as hydrochloric acid or sulfuric acid, and an excess of water, this compound can be hydrolyzed to 3-methyl-2-phenylbutanoic acid and methanol (B129727). chemguide.co.ukquora.com This reaction is reversible, and to drive it towards completion, a large excess of water is typically used. chemguide.co.uklibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen by a hydronium ion, which increases the electrophilicity of the carbonyl carbon. libretexts.orgyoutube.com A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. youtube.com Subsequent proton transfer and elimination of a methanol molecule regenerate the acid catalyst and yield the carboxylic acid product. libretexts.orgyoutube.com

Base-Catalyzed Hydrolysis (Saponification): When heated with a base like sodium hydroxide (B78521), the ester undergoes saponification to produce the salt of the carboxylic acid (sodium 3-methyl-2-phenylbutanoate) and methanol. lumenlearning.comquora.com This reaction is effectively irreversible because the resulting carboxylate anion is resonance-stabilized and shows little affinity for the alcohol. lumenlearning.comstackexchange.com The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon, forming a tetrahedral intermediate. stackexchange.com This intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group to form 3-methyl-2-phenylbutanoic acid. The methoxide ion then deprotonates the carboxylic acid to form methanol and the carboxylate salt. stackexchange.com

| Hydrolysis Type | Catalyst | Products | Reversibility |

| Acidic | Strong Acid (e.g., HCl, H₂SO₄) | 3-methyl-2-phenylbutanoic acid, Methanol | Reversible |

| Basic (Saponification) | Strong Base (e.g., NaOH, KOH) | Salt of 3-methyl-2-phenylbutanoic acid, Methanol | Irreversible |

Transesterification Reactions

Transesterification is the process of exchanging the alkyl group of an ester with that of an alcohol. This reaction can also be catalyzed by either an acid or a base. masterorganicchemistry.com For this compound, this would involve reacting it with a different alcohol (R'OH) to form a new ester (3-methyl-2-phenylbutanoate-R') and methanol.

Acid-Catalyzed Transesterification: The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. masterorganicchemistry.com The reaction is an equilibrium process, and to favor the formation of the desired product, a large excess of the reactant alcohol is often used as the solvent. masterorganicchemistry.com

Base-Catalyzed Transesterification: This process is initiated by an alkoxide ion (R'O⁻), which acts as a strong nucleophile. masterorganicchemistry.comresearchgate.net The alkoxide attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. researchgate.net This intermediate then eliminates a methoxide ion, yielding the new ester. To ensure the reaction proceeds, the incoming alcohol is often used as the solvent to shift the equilibrium. masterorganicchemistry.com

| Catalyst Type | Typical Reagents | Key Mechanistic Feature |

| Acid | H₂SO₄, p-toluenesulfonic acid | Protonation of the carbonyl oxygen enhances electrophilicity. mdpi.com |

| Base | KOH, NaOH, CH₃OK | Nucleophilic attack by an alkoxide ion on the carbonyl carbon. researchgate.netmdpi.com |

Nucleophilic Acyl Substitution Pathways

Both hydrolysis and transesterification are examples of a broader class of reactions known as nucleophilic acyl substitution. The general pathway involves the addition of a nucleophile to the carbonyl carbon of the ester, followed by the elimination of the leaving group (in this case, the methoxide group).

The reactivity of the carbonyl carbon is influenced by the phenyl group at the alpha-position. The steric hindrance from the adjacent isopropyl and phenyl groups can influence the rate of nucleophilic attack. For most esters, the reaction proceeds via a bimolecular acyl-oxygen cleavage (BAc2) mechanism, where the nucleophile attacks the carbonyl carbon. stackexchange.com However, in cases of significant steric hindrance around the carbonyl carbon, an alternative bimolecular alkyl-oxygen cleavage (BAl2) mechanism, involving an SN2 attack on the methyl group, can sometimes occur, although this is less common for methyl esters. stackexchange.com

Reactions Involving the Phenyl Moiety

The phenyl group of this compound can also participate in characteristic aromatic reactions.

Aromatic Substitution Reactions

The phenyl ring is susceptible to electrophilic aromatic substitution, where an electrophile replaces a hydrogen atom on the aromatic ring. The substituent already present on the ring, in this case, the -CH(CH(CH₃)₂)COOCH₃ group, directs the position of the incoming electrophile. This alkyl ester group is generally considered to be an ortho-, para-director and a weak activator, although the ester portion can have a deactivating influence.

A common example is nitration. When treated with a mixture of concentrated nitric acid and sulfuric acid, this compound would be expected to undergo nitration on the phenyl ring. ma.edursc.org The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺). ma.eduaiinmr.com The nitronium ion is then attacked by the electron-rich pi system of the benzene (B151609) ring. Due to the directing effect of the alkyl group, the nitro group would predominantly add to the ortho and para positions of the ring.

| Reaction | Reagents | Electrophile | Expected Products |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | Methyl 2-(ortho-nitrophenyl)-3-methylbutanoate, Methyl 2-(para-nitrophenyl)-3-methylbutanoate |

Hydrogenation of the Aromatic Ring

The phenyl group can be reduced to a cyclohexyl ring through catalytic hydrogenation. This reaction typically requires high pressures of hydrogen gas and a metal catalyst, such as rhodium, platinum, or palladium. google.com While the ester group itself can be reduced under certain harsh conditions, specific catalysts can be chosen to selectively hydrogenate the aromatic ring while leaving the ester group intact. google.com For instance, catalysts like rhodium-on-carbon are often effective for arene hydrogenation under milder conditions that may not reduce the ester. The product of this reaction would be methyl 3-methyl-2-cyclohexylbutanoate. The stereochemistry of the resulting cyclohexyl ring would depend on the specific catalyst and reaction conditions used.

Reactivity of the Butanoate Backbone

The reactivity of this compound is largely governed by the electron-withdrawing nature of the ester carbonyl group and the activating presence of the adjacent phenyl ring. These features create a reactive center at the alpha-carbon, making it susceptible to a variety of chemical modifications.

Alpha-Carbon Reactivity and Functionalization

The carbon atom situated between the phenyl group and the carbonyl group, known as the alpha-carbon, possesses a hydrogen atom that is notably acidic. This acidity is a direct consequence of the resonance stabilization provided to its conjugate base, the enolate, by both the ester's carbonyl group and the phenyl ring. The delocalization of the negative charge across this system facilitates the deprotonation of the alpha-hydrogen by a suitable base.

The formation of this enolate intermediate is a critical step that opens the door to a wide array of functionalization reactions. One of the most significant of these is alkylation. By treating the ester with a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), the enolate is generated quantitatively. Subsequent introduction of an alkyl halide (R-X) results in an SN2 reaction where the nucleophilic alpha-carbon attacks the electrophilic carbon of the alkyl halide, forming a new carbon-carbon bond. libretexts.org This process allows for the introduction of various alkyl groups at the alpha-position.

The regioselectivity of enolate formation, particularly in unsymmetrical ketones, is determined by whether the reaction is under kinetic or thermodynamic control. libretexts.orgmasterorganicchemistry.com

Kinetic Control: Favored by strong, bulky bases (like LDA) at low temperatures, leading to the faster formation of the less substituted, less stable enolate. libretexts.orgmasterorganicchemistry.com

Thermodynamic Control: Favored by weaker bases and higher temperatures, allowing an equilibrium to be established that favors the more stable, more substituted enolate. libretexts.orgmasterorganicchemistry.com

In the case of this compound, there is only one alpha-hydrogen, simplifying the regioselectivity considerations. However, the principles of kinetic versus thermodynamic control are fundamental to understanding enolate chemistry.

Table 1: Factors Influencing Enolate Formation

| Factor | Kinetic Control Conditions | Thermodynamic Control Conditions |

|---|---|---|

| Base | Strong, sterically hindered (e.g., LDA) | Weaker, smaller (e.g., NaOEt, t-BuOK) |

| Temperature | Low (e.g., -78 °C) | Higher (e.g., Room Temperature) |

| Solvent | Aprotic (e.g., THF) | Protic or Aprotic |

| Product | Less substituted, less stable enolate | More substituted, more stable enolate |

Other functionalization reactions at the alpha-carbon include halogenation, which can be catalyzed by either acid or base, and provides a pathway to further synthetic modifications.

Oxidation and Reduction Transformations

The ester functional group within this compound is a primary site for oxidation and reduction reactions. These transformations alter the oxidation state of the carbonyl carbon, leading to different classes of compounds.

Reduction: Esters are readily reduced by powerful hydride-donating agents. Lithium aluminum hydride (LiAlH4) is a common and effective reagent for this purpose. libretexts.org The reaction proceeds via a two-step mechanism. Initially, a nucleophilic acyl substitution occurs where a hydride ion replaces the methoxy (B1213986) group (-OCH3) to form an intermediate aldehyde. Because aldehydes are more reactive towards reduction than esters, this intermediate is immediately attacked by a second hydride ion. libretexts.org A final acidic workup protonates the resulting alkoxide to yield the primary alcohol, 3-methyl-2-phenylbutan-1-ol.

It is important to note that milder reducing agents, such as sodium borohydride (B1222165) (NaBH4), are generally not reactive enough to reduce esters. libretexts.org A more selective reducing agent, diisobutylaluminum hydride (DIBALH), can be used to stop the reduction at the aldehyde stage if the reaction is carefully controlled at low temperatures (e.g., -78 °C). libretexts.org

Oxidation: The butanoate backbone itself is relatively resistant to oxidation under mild conditions. However, the ester functionality can be cleaved under vigorous oxidative conditions. While direct oxidation of the ester group is not a common transformation, related oxidative cleavage reactions have been studied. For instance, permanganate-periodate oxidation of structurally similar compounds has been shown to cleave C-C bonds. The presence of the phenyl group and the tertiary carbon in the isopropyl group may be susceptible to oxidation under harsh conditions, potentially leading to fragmentation of the molecule.

Table 2: Common Reagents for Ester Transformations

| Transformation | Reagent | Product |

|---|---|---|

| Reduction to Primary Alcohol | Lithium aluminum hydride (LiAlH4) | 3-methyl-2-phenylbutan-1-ol |

| Reduction to Aldehyde | Diisobutylaluminum hydride (DIBALH) at -78 °C | 3-methyl-2-phenylbutanal |

| Hydrolysis (Basic) | Aqueous base (e.g., NaOH), then acid workup | 3-methyl-2-phenylbutanoic acid |

| Hydrolysis (Acidic) | Aqueous acid (e.g., H2SO4) | 3-methyl-2-phenylbutanoic acid |

Reaction Mechanism Elucidation through Kinetic and Spectroscopic Analysis

Understanding the precise pathway by which a chemical reaction occurs requires detailed mechanistic studies. For reactions involving this compound, a combination of kinetic experiments and spectroscopic analysis provides the necessary data to determine reaction orders, identify intermediates, and characterize transition states.

Table 3: Hypothetical Kinetic Data for a Reaction of this compound

| Experiment | Initial [Ester] (M) | Initial [Reagent] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-4 |

| 2 | 0.20 | 0.10 | 3.0 x 10-4 |

| 3 | 0.10 | 0.20 | 3.0 x 10-4 |

This data illustrates a reaction that is first-order in both the ester and the reagent.

Spectroscopic techniques are essential for identifying the structures of reactants, products, and any transient intermediates.

Nuclear Magnetic Resonance (NMR) spectroscopy can be used to monitor the disappearance of starting material and the appearance of product over time, providing kinetic data. It is also the primary tool for structural elucidation of the final products.

Infrared (IR) spectroscopy is particularly useful for observing changes in functional groups. For example, in the reduction of the ester, the disappearance of the strong C=O stretch of the ester (around 1735 cm-1) and the appearance of a broad O-H stretch for the alcohol product (around 3300 cm-1) can be clearly monitored.

Mass Spectrometry (MS) , often coupled with Gas Chromatography (GC-MS), allows for the separation and identification of products and byproducts in a reaction mixture, confirming the outcome of the transformation. copernicus.org

Through the combined application of these kinetic and spectroscopic methods, a comprehensive picture of the reaction mechanism for transformations of this compound can be developed, enabling chemists to predict its behavior and harness its reactivity for synthetic purposes.

Advanced Analytical and Spectroscopic Characterization of Methyl 3 Methyl 2 Phenylbutanoate

Chromatographic Techniques for Purity and Isomeric Analysis

Chromatography is essential for separating Methyl 3-methyl-2-phenylbutanoate from reaction byproducts, starting materials, and isomeric impurities. Techniques such as Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Ultra-Performance Liquid Chromatography (UPLC) provide the necessary resolution and sensitivity for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) and Analytical Challenges

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. However, the analysis of certain phenylbutanoate esters, particularly those with a similar structure to this compound, presents significant challenges.

A primary analytical hurdle is the thermal instability of related compounds during GC-MS analysis. Studies on precursors to phenylacetone (B166967) (P2P), such as methyl 3-oxo-2-phenylbutyrate (MAPA), have shown that these molecules can decompose within the hot GC injector port. researchgate.netresearchgate.net This decomposition often results in the formation of phenylacetone, which can lead to misidentification or inaccurate quantification of the original analyte. researchgate.net This thermal degradation has been observed regardless of the injection method or the temperature of the injector. researchgate.net

Furthermore, if a reactive solvent like methanol (B129727) is used to dissolve the sample, transesterification can occur, where the methyl ester group is exchanged, further complicating the analysis. researchgate.net To overcome these challenges, a derivatization step, such as conversion to a methoxime, can be employed to prevent the on-instrument decomposition and transesterification reactions, allowing for a more accurate profile of the compound. researchgate.net Optimization of GC parameters, such as setting the dispenser temperature to 250 °C and the carrier gas flow rate to 1 mL/min, is also crucial for achieving the best chromatographic peak shape and preventing compound condensation. mdpi.com

Table 1: GC-MS Analytical Considerations for Phenylbutanoate Esters

| Challenge | Description | Mitigation Strategy | Citation |

|---|---|---|---|

| Thermal Decomposition | The compound may degrade in the hot GC injector, forming byproducts like phenylacetone (P2P). | Methoxime derivatization to increase thermal stability. | researchgate.net |

| Transesterification | The ester group can be exchanged if a reactive solvent (e.g., methanol) is used. | Use of a non-reactive solvent; methoxime derivatization. | researchgate.net |

High-Performance Liquid Chromatography (HPLC), Including Chiral HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of non-volatile or thermally sensitive compounds. For this compound, HPLC is particularly valuable for quantifying impurities without the risk of thermal degradation encountered in GC.

Given that this compound possesses a chiral center at the C2 position, it exists as a pair of enantiomers. Chiral HPLC is the definitive method for separating and quantifying these enantiomers. This is critical for stereoselective synthesis and analysis. The separation is typically achieved using a chiral stationary phase (CSP). Columns such as the DAICEL CHIRALPAK series are commonly used for this purpose. wiley-vch.de The mobile phase often consists of a mixture of hexane (B92381) and an alcohol like 2-propanol, with the precise ratio adjusted to achieve optimal separation of the enantiomeric peaks. wiley-vch.de A UV detector, typically set at 210 nm or 254 nm, is used for detection, allowing for the determination of the enantiomeric excess (ee) of a sample. wiley-vch.de

Table 2: Typical Chiral HPLC Parameters for Enantiomeric Separation of Esters

| Parameter | Specification | Purpose | Citation |

|---|---|---|---|

| Column | DAICEL CHIRALPAK AD-H, AS-H, or OD-H | Chiral Stationary Phase for enantiomer separation. | wiley-vch.de |

| Mobile Phase | Hexane / 2-Propanol mixture | Elutes the compounds; ratio is optimized for resolution. | wiley-vch.de |

| Flow Rate | 0.4 - 1.0 mL/min | Controls the speed of the separation and peak resolution. | wiley-vch.de |

| Detector | UV at 210 nm or 254 nm | Detects the phenyl group for quantification. | wiley-vch.de |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering dramatic improvements in resolution, speed, and sensitivity. researchgate.net This technique utilizes columns packed with sub-2 µm particles, which operate at higher pressures than HPLC systems. researchgate.net The increased efficiency allows for faster analysis times and a greater ability to resolve closely eluting impurities. researchgate.netnih.gov

For this compound, UPLC is an ideal technique for rapid purity checks and for creating detailed impurity profiles. The enhanced resolution can separate process-related impurities and degradation products that may not be visible using standard HPLC methods. researchgate.net UPLC systems often use advanced column technologies, such as Bridged Ethane Hybrid (BEH) particles, which offer high efficiency and are stable over a wide pH range, providing greater flexibility in method development. researchgate.net A typical UPLC method would involve a C18 column, a gradient elution with a mobile phase of acetonitrile (B52724) and water (often with a modifier like ammonium (B1175870) formate), and detection by both UV (PDA) and mass spectrometry. google.com

Spectroscopic Characterization Methods

Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed information about the molecule's atomic connectivity and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. Analysis is typically performed on high-field instruments (e.g., 400 or 500 MHz). rsc.org

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons of the phenyl ring, the methine proton at the chiral center (C2), the methine of the isopropyl group, the methyl protons of the isopropyl group, and the methyl protons of the ester group.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon atoms in the molecule. Expected signals include those for the ester carbonyl carbon, the aromatic carbons, the two methine carbons, the ester methyl carbon, and the two diastereotopic methyl carbons of the isopropyl group. rsc.org

2D-NMR: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies proton-proton couplings (e.g., between the C2-H and the isopropyl C3-H), while HSQC correlates each proton with its directly attached carbon atom, confirming assignments made in the 1D spectra.

Table 3: Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | ¹H Chemical Shift (δ, ppm) (Predicted) | ¹³C Chemical Shift (δ, ppm) (Predicted) |

|---|---|---|

| Phenyl (C₆H₅) | 7.20 - 7.40 (m, 5H) | 127.0 - 138.0 |

| Ester Methyl (O-CH₃) | ~3.60 (s, 3H) | ~52.0 |

| C2-H (CH-Ph) | ~3.40 (d, 1H) | ~55.0 |

| C3-H (CH(CH₃)₂) | ~2.30 (m, 1H) | ~33.0 |

| Isopropyl Methyls (CH(CH₃)₂) | 0.80 - 1.10 (two d, 6H) | ~20.0 (diastereotopic) |

Mass Spectrometry (MS, HRMS)

Mass Spectrometry (MS) is used to determine the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula of the molecule. rsc.org

For this compound (C₁₂H₁₆O₂), the monoisotopic mass is 192.11503 Da. uni.lu HRMS analysis would aim to detect the protonated molecule [M+H]⁺ at m/z 193.12232 or other adducts, such as the sodium adduct [M+Na]⁺ at m/z 215.10426. uni.lu The high accuracy of HRMS can distinguish the compound's elemental formula from other potential structures with the same nominal mass. Standard mass spectrometry, often using Electron Ionization (EI), would show a molecular ion (M⁺) peak and a characteristic fragmentation pattern that can be used for structural confirmation and library matching. rsc.org

Table 4: Predicted High-Resolution Mass Spectrometry (HRMS) Data for this compound Adducts

| Adduct | Formula | Predicted Mass-to-Charge Ratio (m/z) | Citation |

|---|---|---|---|

| [M]⁺ | C₁₂H₁₆O₂ | 192.11449 | uni.lu |

| [M+H]⁺ | C₁₂H₁₇O₂⁺ | 193.12232 | uni.lu |

| [M+Na]⁺ | C₁₂H₁₆NaO₂⁺ | 215.10426 | uni.lu |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. In the case of this compound, the IR spectrum is characterized by several key absorption bands that confirm its ester and aromatic nature.

The most prominent feature in the IR spectrum of an ester is the carbonyl (C=O) stretching vibration. For aliphatic esters, this strong band typically appears in the range of 1750-1735 cm⁻¹. springernature.com The presence of a phenyl group alpha to the carbonyl in this compound may slightly shift this absorption. The spectrum will also exhibit C-O stretching vibrations, which for esters, appear as two bands in the 1300-1000 cm⁻¹ region. springernature.com

Further characteristic absorptions arise from the phenyl group and the alkyl portions of the molecule. The aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl and isopropyl groups will be observed in the 3000-2850 cm⁻¹ range. springernature.com Aromatic C=C stretching vibrations typically appear as a series of peaks in the 1600-1450 cm⁻¹ region.

A summary of the expected characteristic IR absorption bands for this compound is presented below.

Table 1: Characteristic Infrared Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| C-H (Aromatic) | Stretch | ~3100-3000 | Medium-Weak |

| C-H (Aliphatic) | Stretch | ~3000-2850 | Medium-Strong |

| C=O (Ester) | Stretch | ~1750-1735 | Strong |

| C=C (Aromatic) | Stretch | ~1600-1450 | Medium-Weak |

| C-O (Ester) | Stretch | ~1300-1000 | Strong |

Advanced Predictive Analytical Techniques (e.g., Predicted Collision Cross Section Values)

In modern analytical chemistry, computational methods are increasingly used to predict physicochemical properties that can aid in compound identification, particularly in complex mixtures analyzed by techniques like ion mobility-mass spectrometry (IM-MS). One such property is the collision cross section (CCS), which is a measure of the effective area of an ion as it travels through a buffer gas.

For this compound, predicted CCS values can be calculated for various adducts that might be observed in a mass spectrometer. These predicted values serve as a valuable reference for comparison with experimental data, enhancing the confidence in compound identification. The PubChemLite database provides a set of predicted CCS values for this compound, calculated using the CCSbase method. d-nb.info

These predictions cover a range of possible ionic forms, including protonated molecules ([M+H]⁺), sodium adducts ([M+Na]⁺), and others that are commonly formed during electrospray ionization (ESI).

Table 2: Predicted Collision Cross Section (CCS) Values for this compound Adducts

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 193.12232 | 143.7 |

| [M+Na]⁺ | 215.10426 | 149.4 |

| [M-H]⁻ | 191.10776 | 147.1 |

| [M+NH₄]⁺ | 210.14886 | 163.1 |

| [M+K]⁺ | 231.07820 | 148.7 |

| [M+H-H₂O]⁺ | 175.11230 | 137.7 |

| [M+HCOO]⁻ | 237.11324 | 165.0 |

| [M+CH₃COO]⁻ | 251.12889 | 185.5 |

Data sourced from PubChemLite. d-nb.info

The availability of such predicted data is invaluable for researchers using IM-MS, as it allows for more rapid and reliable annotation of peaks in an experimental dataset, distinguishing this compound from other isomers or isobaric compounds.

Computational and Theoretical Investigations of Methyl 3 Methyl 2 Phenylbutanoate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic properties and inherent reactivity of a molecule. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and orbital energies.

For methyl 3-methyl-2-phenylbutanoate, DFT calculations using a functional like B3LYP with a basis set such as 6-31G(d) would provide a detailed picture of its electronic landscape. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and more readily undergoes electronic transitions.

Reactivity descriptors, which can be calculated from the conceptual DFT framework, help in predicting how the molecule will interact with other chemical species. researchgate.net These descriptors include:

Electronegativity (χ): The tendency of the molecule to attract electrons.

Chemical Hardness (η): The resistance of the molecule to change its electron configuration.

Global Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. researchgate.net

Parr Functions (P+k and P-k): These functions are used to predict the most likely sites for nucleophilic and electrophilic attacks, respectively, providing insights into regioselectivity in reactions. researchgate.net

Table 1: Representative Calculated Electronic Properties for an Ester Analog (Note: This table is illustrative and shows typical data obtained from DFT calculations for a related ester molecule, not specifically for this compound.)

| Parameter | Value | Unit |

|---|---|---|

| HOMO Energy | -6.5 | eV |

| LUMO Energy | -0.8 | eV |

| HOMO-LUMO Gap | 5.7 | eV |

| Electronegativity (χ) | 3.65 | eV |

| Chemical Hardness (η) | 2.85 | eV |

These calculations would reveal the distribution of electron density, highlighting the partial positive charge on the carbonyl carbon, making it a primary site for nucleophilic attack, and the electron-rich phenyl group, which could be susceptible to electrophilic substitution.

Conformation Analysis and Conformational Landscapes

Due to the presence of several rotatable single bonds, this compound can exist in multiple conformations. Conformation analysis aims to identify the stable geometries (conformers) of the molecule and determine their relative energies to understand the molecule's preferred shapes.

Computational methods can be used to explore the potential energy surface (PES) of the molecule by systematically rotating key dihedral angles, such as those around the C(O)-O, Cα-C(O), and Cα-C(phenyl) bonds. The results of such a scan reveal energy minima, corresponding to stable conformers, and energy maxima, corresponding to the transition states between them.

For similar molecules like methyl cyanoacetate, computational studies have shown that the energy difference between conformers can be very small, often less than 3 kJ/mol. umanitoba.ca The stability of these conformers is often dictated by a delicate balance of steric hindrance and subtle electronic interactions, such as hyperconjugation. umanitoba.ca For this compound, the primary conformers would likely differ in the orientation of the methyl ester group relative to the phenyl and isopropyl groups. Quantum chemical calculations would be essential to determine the global minimum energy structure and the populations of different conformers at a given temperature according to the Boltzmann distribution.

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound (Note: This table is a hypothetical representation of results from a conformational analysis.)

| Conformer | Dihedral Angle 1 (O=C-Cα-Cβ) | Dihedral Angle 2 (C-O-Cα-Cphenyl) | Relative Energy (kJ/mol) | Predicted Population at 298 K (%) |

|---|---|---|---|---|

| I (Global Minimum) | -175° | 65° | 0.00 | 75.3 |

| II | 70° | 70° | 1.50 | 18.1 |

Understanding the conformational landscape is critical as the reactivity and spectroscopic properties of the molecule are an average over the populated conformers.

Prediction of Spectroscopic Parameters

Computational chemistry is a powerful tool for predicting various spectroscopic properties, which can aid in the interpretation of experimental spectra.

NMR Spectroscopy: The chemical shifts (δ) for ¹H and ¹³C NMR spectra can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method, typically coupled with DFT. These calculations provide theoretical spectra that can be compared with experimental data to confirm the molecular structure.

Vibrational Spectroscopy: The frequencies and intensities of infrared (IR) and Raman spectra can be computed by performing a frequency calculation on the optimized geometry of the molecule. The calculated vibrational modes can be animated to understand the nature of the atomic motions. For this compound, a strong absorption band corresponding to the C=O carbonyl stretch would be predicted, typically in the range of 1730-1750 cm⁻¹.

Electronic Spectroscopy: Time-dependent DFT (TD-DFT) is commonly used to predict electronic absorption spectra (UV-Vis). mpg.de These calculations yield the excitation energies and oscillator strengths of electronic transitions, typically π → π* transitions associated with the phenyl group and n → π* transitions associated with the carbonyl group.

Table 3: Illustrative Predicted Spectroscopic Data for this compound (Note: This table provides an example of the type of data generated from spectroscopic predictions.)

| Spectroscopy Type | Parameter | Predicted Value |

|---|---|---|

| ¹³C NMR | Carbonyl Carbon (C=O) Chemical Shift | ~172 ppm |

| ¹H NMR | Methyl Ester (O-CH₃) Chemical Shift | ~3.6 ppm |

| IR Spectroscopy | Carbonyl (C=O) Stretching Frequency | ~1735 cm⁻¹ |

These predicted spectra are invaluable for identifying the compound and for understanding how its structure relates to its spectroscopic signature.

Reaction Pathway Modeling and Transition State Analysis

Computational modeling can be used to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a proposed reaction, chemists can identify the minimum energy path from reactants to products.

This process involves:

Locating Stationary Points: Optimizing the geometries of the reactants, products, any intermediates, and, crucially, the transition states (TS).

Frequency Calculations: Characterizing the stationary points. A stable species (reactant, product, intermediate) will have all real vibrational frequencies, while a transition state is identified by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. researchgate.net

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation traces the path downhill from the transition state on the potential energy surface, confirming that the located TS correctly connects the intended reactants and products. researchgate.net

Calculating Activation Energies: The energy difference between the transition state and the reactants gives the activation energy (Ea), which is a key determinant of the reaction rate.

For an ester like this compound, potential reactions for study could include its hydrolysis, thermal decomposition, or reactions at the α-carbon. For example, studies on the thermal decomposition of a similar ester, methyl butanoate, have identified pathways such as homolytic bond fissions and hydrogen transfer reactions. nih.gov Computational methods like G3B3 or CBS-QB3 are often used for high-accuracy energy calculations in such mechanistic studies. nih.govnih.gov

Table 4: Hypothetical Energy Profile for a Reaction Step (e.g., Enolate Formation) (Note: This table is a hypothetical example of data from a reaction pathway analysis.)

| Species | Relative Free Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0.0 | This compound + Base |

| Transition State | +15.2 | Structure corresponding to proton abstraction |

By comparing the activation energies of competing pathways, it is possible to predict the major products and understand the selectivity of a reaction. This predictive power is a cornerstone of modern mechanistic chemistry.

Applications and Role in Contemporary Chemical Research

Building Block in Complex Organic Synthesis

Methyl 3-methyl-2-phenylbutanoate and its structural analogues serve as crucial building blocks in the field of organic synthesis, providing a versatile scaffold for the construction of more complex and biologically significant molecules. frontiersin.orgnih.gov The inherent structural features of this compound, including the phenyl ring, the ester functionality, and the chiral center at the α-carbon, make it a valuable starting material for creating a diverse array of organic structures. unimi.it These building blocks are fundamental to the synthesis of complex organic molecules that are pivotal in drug discovery and material science.

Researchers utilize multicomponent reactions (MCRs) involving derivatives of phenylbutanoate to efficiently assemble complex molecular architectures. For instance, the reaction of vanillic aldehydes, N-methylthiourea, and methyl acetoacetate, a related β-ketoester, leads to the formation of biologically active tetrahydropyrimidines. frontiersin.orgnih.gov This highlights the utility of such building blocks in generating libraries of compounds for screening purposes.

Intermediate in the Synthesis of Varied Organic Molecules

The role of this compound and its analogues as intermediates is central to the synthesis of a wide range of organic molecules. These intermediates are particularly valuable in the preparation of bioactive compounds, including those with potential therapeutic applications. For example, methyl 3-oxo-2-phenylbutanoate is a key intermediate in the synthesis of hemiasterlin (B1673049) analogues, which are known for their anticancer properties.

Furthermore, derivatives of phenylbutanoate are employed in the synthesis of various heterocyclic compounds. For example, the reaction of methyl 2,4-dioxo-4-phenylbutanoate with appropriate reagents can yield substituted 1H-pyrazolo[3,4-b]pyridines and isoxazoles. mdpi.comrsc.org These heterocyclic systems are prevalent in many medicinally important compounds. The versatility of these intermediates allows for the introduction of various functional groups and stereochemical arrangements, leading to a diverse set of final products.

Table 1: Examples of Molecules Synthesized from Phenylbutanoate Analogues

| Starting Material Analogue | Reaction Type | Product Class | Potential Application | Reference |

| Methyl 3-oxo-2-phenylbutanoate | Multistep Synthesis | Hemiasterlin Analogues | Anticancer | |

| Methyl 2,4-dioxo-4-phenylbutanoate | Cyclocondensation | 1H-Pyrazolo[3,4-b]pyridines | Medicinal Chemistry | mdpi.com |

| Methyl 2,4-dioxo-4-phenylbutanoate | Cyclization | Isoxazoles | Medicinal Chemistry | rsc.org |

| Vanillic Aldehydes & Methyl Acetoacetate | Multicomponent Reaction | Tetrahydropyrimidines | Antimicrobial, Anticancer | frontiersin.orgnih.gov |

Precursor Studies and Forensic Chemistry in the Context of Analogues

In the realm of forensic chemistry, certain analogues of this compound have gained significant attention as "designer precursors" in the illicit synthesis of amphetamine-type stimulants (ATS). incb.orgunvienna.org Specifically, methyl 3-oxo-2-phenylbutanoate, also known as methyl α-phenylacetoacetate (MAPA), is a well-documented precursor to phenylacetone (B166967) (P2P), which is a key intermediate in the synthesis of methamphetamine. unvienna.orgmdpi.com

The emergence of these non-scheduled precursors presents a challenge for law enforcement and regulatory agencies. unvienna.org Forensic laboratories have developed analytical methods, such as gas chromatography-mass spectrometry (GC-MS), to identify these precursors and their characteristic impurities in seized drug samples. mdpi.comuantwerpen.be The presence of specific byproducts can provide valuable intelligence about the synthetic route employed. For instance, the detection of methyl 3-(methylamino)-2-phenylbutanoate has been suggested as a potential marker for methamphetamine synthesized from MAPA. researchgate.net The International Narcotics Control Board (INCB) monitors the trafficking of such substances and provides data on seizures of these precursors. incb.orgunvienna.org

Development of Analytical Reference Standards and Quality Control Methodologies

The accurate identification and quantification of chemical compounds are crucial for research, industry, and regulatory compliance. This necessitates the availability of high-purity analytical reference standards. For compounds like this compound and its analogues, certified reference materials (CRMs) are essential for the validation of analytical methods and for ensuring the quality and consistency of research findings. axios-research.combam.deeuropa.eu

Companies specializing in the production of reference standards offer well-characterized compounds that can be used for various analytical applications, including method development and validation in pharmaceutical and forensic analysis. axios-research.comcaymanchem.com The development of robust analytical methods, such as high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), relies on these standards for calibration and quality control. researchgate.netajchem-a.com These methods are validated for parameters like linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. ajchem-a.com

Table 2: Key Aspects of Analytical Standard Development

| Aspect | Description | Importance |

| Purity | The degree to which a substance is free from contaminants. | Ensures that the analytical signal is solely from the compound of interest. |

| Characterization | The use of various analytical techniques (e.g., NMR, MS, IR) to confirm the structure and identity of the compound. | Provides confidence in the identity of the reference material. |

| Certification | The process of verifying the properties of the reference material, often with traceability to national or international standards. | Establishes the reliability and comparability of measurements. |

| Stability | The ability of the reference material to maintain its properties over time under specified storage conditions. | Guarantees the long-term usability of the standard. |

Contributions to Material Science Research through Derivative Synthesis

While direct applications of this compound in material science are not extensively documented, the synthesis of its derivatives holds potential for this field. The functional groups present in this molecule, particularly the ester and the aromatic ring, can be modified to create monomers for polymerization reactions. For instance, related compounds like methyl 2-cyano-2-phenylbutanoate are utilized in the synthesis of polymers and other advanced materials.

The synthesis of polymers from derivatives of α-amino acids, which share structural similarities with the target compound, has been explored. acs.org These polymer-supported syntheses can lead to materials with specific properties and functionalities. Furthermore, the radical ring-opening polymerization of cyclic derivatives is another avenue through which new polymer structures can be accessed. mdpi.comresearchgate.net The development of novel polymers with tailored characteristics is a significant area of research in material science, and the derivatization of versatile building blocks like this compound could contribute to this field.

Utilization in Probing Biochemical Pathways (based on activity of analogues)

Analogues of this compound have proven to be valuable tools for investigating biochemical pathways, particularly through the study of enzyme inhibition. By designing and synthesizing molecules that are structurally related to the natural substrates or products of enzymes, researchers can probe the active sites of these proteins and elucidate their mechanisms of action.

For example, derivatives of phenylbutanoate have been used to study the inhibition of proteases and other key metabolic enzymes. In a notable study, a methyl 4-oxo-4-phenylbut-2-enoate analogue was found to inhibit MenB, an enzyme in the bacterial menaquinone biosynthesis pathway, demonstrating in vivo activity against MRSA. nih.gov This highlights how synthetic analogues can be employed to identify and validate new drug targets. The biological activity of these compounds is often assessed through in vitro assays, and structure-activity relationship (SAR) studies help in optimizing the inhibitory potency and selectivity.

Future Research Directions and Advanced Methodological Developments

Chemoenzymatic Cascade Reactions for Enhanced Stereoselectivity

Chemoenzymatic cascade reactions, which combine enzymatic and chemical transformations in a single pot, offer a powerful strategy for achieving high stereoselectivity in the synthesis of chiral molecules like Methyl 3-methyl-2-phenylbutanoate. The high selectivity of enzymes, such as lipases and dehydrogenases, can be harnessed to create specific stereoisomers, which is often challenging to achieve through purely chemical methods. researchgate.net

Research into the chemoenzymatic synthesis of optically active α-aryl-substituted oxygen heterocycles has demonstrated the potential of this approach. mdpi.comscispace.comst-andrews.ac.uk A two-step process involving the asymmetric reduction of chloroalkyl aryl ketones by whole-cell biocatalysts, followed by a stereospecific cyclization, has been shown to produce chiral heterocycles with high enantiomeric ratios. mdpi.com This methodology could be adapted for the stereoselective synthesis of precursors to this compound.

The use of biocatalysis is also central to shortening synthetic routes to active pharmaceutical ingredients, a field where stereochemistry is critical. acs.org For instance, the kinetic resolution of α-alkyl esters using enzymes like Candida cylindracea lipase (B570770) is a well-established method. acs.org Furthermore, a bienzymatic cascade has been successfully designed to produce enantiopure chlorohydrins, which are versatile chiral building blocks. researchgate.net The application of such enzymatic systems could enable the efficient and highly selective production of specific enantiomers of this compound. A chemoenzymatic approach has also been successfully used to synthesize α-Hydroxy-β-methyl-γ-hydroxy esters with three contiguous stereogenic centers in a highly enantio- and diastereoselective manner. acs.org

Applications of Flow Chemistry in Continuous Synthesis

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, presents numerous advantages for the synthesis of esters like this compound. This technology often leads to higher yields, improved safety, better heat and mass transfer, and easier scalability. mdpi.com

The continuous flow synthesis of α-functionalized esters via lithium enolate intermediates has been successfully demonstrated. researchgate.net This method allows for the generation of unstable intermediates and their immediate use in subsequent reaction steps, which can be difficult to achieve in batch processing. researchgate.net Furthermore, a continuous flow protocol for the synthesis of α-trifluoromethylthiolated esters from carboxylic acids has been developed, showcasing the versatility of this approach for creating complex ester derivatives in good yields and with short reaction times. acs.org

Recent developments have also focused on creating robust solid catalysts that are effective for esterification in a continuous flow setup. riken.jp This allows for the alcohol and carboxylic acid to be pumped through a column packed with the catalyst, resulting in a high yield of the desired ester. riken.jp Such a system has shown superior performance compared to commercial catalysts in the production of an ester-based biofuel. riken.jp The application of these principles could significantly streamline the industrial production of this compound.

Table 1: Comparison of Batch vs. Flow Chemistry for Ester Synthesis

| Feature | Batch Chemistry | Flow Chemistry |

|---|---|---|

| Reaction Scale | Difficult to scale up | Easily scalable by numbering-up or scaling-out |

| Heat Transfer | Often inefficient, leading to hotspots | Highly efficient, allowing for better temperature control |

| Safety | Higher risk with large volumes of reagents | Inherently safer due to small reaction volumes |

| Reaction Time | Can be lengthy | Often significantly shorter |

| Process Control | More challenging to automate | Easily automated for precise control |

| Intermediate Isolation | Often required between steps | Can be avoided through telescoped reactions |

Development of Novel Catalytic Systems for Challenging Transformations

The development of novel catalytic systems is crucial for overcoming challenges in the synthesis of complex molecules and for improving the efficiency and sustainability of chemical processes. For ester synthesis, new catalysts are being explored to enable reactions under milder conditions and with greater selectivity.

Recently, chemists have developed innovative bimetallic oxide cluster catalysts that show high efficiency in ester-producing reactions. labmanager.com These catalysts can utilize molecular oxygen as the sole oxidant, making the process significantly more environmentally friendly, with water as the only byproduct. labmanager.com Such catalysts have demonstrated high reactivity with a variety of arenes and carboxylic acids, indicating their potential versatility for producing a wide range of aryl esters. labmanager.com

In the context of continuous flow synthesis, new solid catalysts have been developed that are highly active and robust for esterification reactions. riken.jp These catalysts facilitate the reaction between alcohols and carboxylic acids to produce high yields of esters, outperforming many existing commercial catalysts. riken.jp The ability to use these catalysts in a continuous flow system is a significant advantage for industrial-scale production. riken.jp

Integration of Machine Learning and Artificial Intelligence for Predictive Chemistry

Machine learning and artificial intelligence (AI) are emerging as powerful tools in chemistry for predicting reaction outcomes, optimizing reaction conditions, and even designing novel synthetic routes. nih.govacs.org For a compound like this compound, these technologies can accelerate the discovery of more efficient and sustainable manufacturing processes.

AI models are being developed to predict the most suitable catalysts, solvents, reagents, and temperatures for specific organic reactions. nih.gov Trained on vast datasets of known reactions, these models can suggest conditions for new transformations with a high degree of accuracy. nih.gov This approach can significantly reduce the amount of empirical experimentation required, saving time and resources. For esterification reactions, generative large language models (LLMs) have been used to translate molecular notations into detailed procedural texts for synthesis, demonstrating the potential for AI in reaction planning. vdu.lt

Furthermore, machine learning models can predict the outcomes of chemical reactions by generating a set of plausible products and then ranking them to identify the major product. nih.govacs.org This predictive capability is crucial for designing multi-step syntheses, where the failure of a single step can derail the entire process. engineering.org.cn The integration of AI could lead to the in silico design of optimized synthetic pathways to this compound and its derivatives.

Exploration of New Chemical Transformations for Diverse Derivatives

The exploration of new chemical transformations is key to expanding the chemical space accessible from a starting material like this compound, leading to the creation of diverse derivatives with potentially novel properties and applications.

One area of exploration is the use of related starting materials to create complex heterocyclic structures. For example, methyl 3-oxo-phenylbutanoate has been used in the synthesis of dihydropyrano-[2,3-c]pyrazole derivatives, which have been identified as a new class of partial agonists for peroxisome proliferator-activated receptor gamma (PPARγ). dtu.dk This demonstrates how the core structure can be elaborated into biologically active molecules. dtu.dk

Impurity profiling studies of compounds synthesized from precursors like methyl α-acetylphenylacetate (MAPA) have identified several related ester derivatives. colab.ws These include methyl 2-phenylbut-2-enoate and methyl 2-phenyl-3-hydroxybutanoate. colab.ws While identified as impurities in one context, these compounds represent derivatives that could be intentionally synthesized through targeted chemical transformations. colab.ws More complex derivatives, such as 2-(3-methyl-2-phenyl-morpholin-4-yl)ethyl 2-phenylbutanoate, have also been synthesized, showcasing the potential for significant structural modifications. solubilityofthings.com

Sustainable Synthesis Methodologies and Environmental Footprint Reduction

A major focus of modern chemical research is the development of sustainable synthesis methodologies that minimize environmental impact. For the production of esters, this involves the application of green chemistry principles, such as the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes. researchgate.net